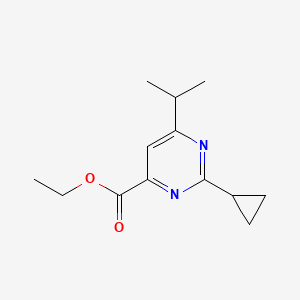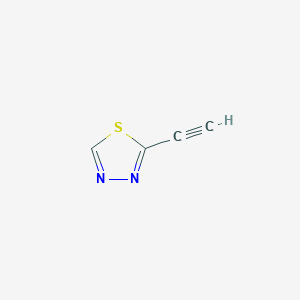
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
Vue d'ensemble
Description
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organophosphorus Compounds
Studies on organophosphorus compounds have demonstrated reactions of ketones with specific reagents to form new compounds, highlighting methods that could be relevant for manipulating structures similar to "(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol" (Scheibye et al., 1982).
Palladium-catalyzed Synthesis
Research on the palladium-catalyzed synthesis of tetrahydrofurans from 4-yn-1-ols suggests a pathway that could potentially be applied to derivatives of cyclohexan-1-ol for the synthesis of cyclic compounds with various functional groups (Gabriele et al., 2000).
Structural Interconversion
Investigations into the pH-dependent structural interconversion of cyclohexan-1-one derivatives reveal insights into how environmental conditions can affect the structure and reactivity of cyclohexan-1-ol derivatives, offering potential applications in sensor technology or in the study of reaction mechanisms (Pană et al., 2017).
Hydrodeoxygenation of Lignin-derived Phenols
The selective hydrodeoxygenation of lignin-derived phenols to alkyl cyclohexanols over a Ru-solid base bifunctional catalyst points to applications in converting biomass into valuable chemical intermediates. This research may guide the development of catalysts for the efficient transformation of compounds like "this compound" into industrially relevant materials (Xu et al., 2016).
Molecular Recognition
The use of optically pure cyclohexan-1-ol derivatives for molecular recognition via NMR and fluorescence spectroscopy showcases the potential for these compounds in analytical chemistry, particularly in the enantiomeric discrimination of molecules, which could extend to the study and separation of enantiomers of "this compound" (Khanvilkar & Bedekar, 2018).
Propriétés
IUPAC Name |
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-7-6-8-4-2-3-5-9(8)10/h8-10H,2-5H2,1H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHLQHDEWIKFEY-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC#CC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC#C[C@H]1CCCC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)







![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)

![[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine](/img/structure/B1492261.png)

